molecular formula C9H7F3O2 B1369623 3-(2,4,5-Trifluorophenyl)propanoic acid CAS No. 651047-33-5

3-(2,4,5-Trifluorophenyl)propanoic acid

Cat. No. B1369623
Key on ui cas rn: 651047-33-5
M. Wt: 204.15 g/mol
InChI Key: OMEITIOVLWUOPR-UHFFFAOYSA-N
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Patent
US07244722B2

Procedure details

3-(2,4,5-Trifluorophenyl)acrylic acid (3.50 g, 17.3 mmol) was dissolved in glacial acetic acid (40 mL) and treated with active carbon (˜0.5 g). The mixture was stirred for 20 min, the carbon filtered off and washed with glacial acetic acid (20 mL). To the resulting solution Pd on carbon catalyst (0.45 g, 10% Pd) was added and the mixture was stirred under hydrogen at atmospheric pressure overnight. The suspension was filtered and concentrated in vacuo. Residual acetic acid was removed by addition of a small volume of toluene followed by concentration in vacuo. The resulting oil crystallized upon standing and this material was dried in vacuum at 50° C. to give 3.34 g (95%) of the title compound.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([F:9])=[CH:4][C:3]=1[CH:10]=[CH:11][C:12]([OH:14])=[O:13]>C(O)(=O)C>[F:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([F:9])=[CH:4][C:3]=1[CH2:10][CH2:11][C:12]([OH:14])=[O:13]

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
FC1=C(C=C(C(=C1)F)F)C=CC(=O)O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated with active carbon (˜0.5 g)
FILTRATION
Type
FILTRATION
Details
the carbon filtered off
WASH
Type
WASH
Details
washed with glacial acetic acid (20 mL)
ADDITION
Type
ADDITION
Details
To the resulting solution Pd on carbon catalyst (0.45 g, 10% Pd) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred under hydrogen at atmospheric pressure overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Residual acetic acid was removed by addition of a small volume of toluene
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting oil crystallized
CUSTOM
Type
CUSTOM
Details
this material was dried in vacuum at 50° C.

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC1=C(C=C(C(=C1)F)F)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.34 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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